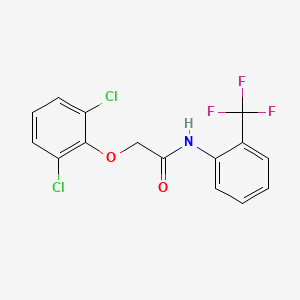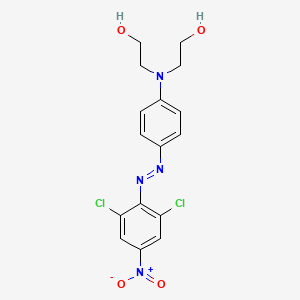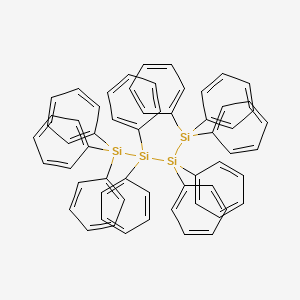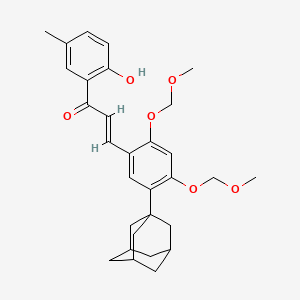
Octyl(triphenyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octyl(triphenyl)stannane is an organotin compound with the chemical formula C26H32Sn. It consists of an octyl group (C8H17) attached to a tin (Sn) atom, which is also bonded to three phenyl groups (C6H5). Organotin compounds are known for their versatility in organic synthesis and industrial applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Octyl(triphenyl)stannane can be synthesized through the reaction of triphenyltin chloride with octylmagnesium bromide in an anhydrous ether solution. The reaction is typically carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The general reaction is as follows:
Ph3SnCl+C8H17MgBr→Ph3SnC8H17+MgBrCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Octyl(triphenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products
Oxidation: this compound oxide.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
科学的研究の応用
Octyl(triphenyl)stannane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the Stille coupling reaction for forming carbon-carbon bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC.
作用機序
The mechanism of action of octyl(triphenyl)stannane involves its ability to form stable complexes with various organic and inorganic molecules. The tin atom in the compound can coordinate with different ligands, facilitating various chemical transformations. In biological systems, it can interact with cellular components, potentially disrupting cellular processes and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Tributyltin chloride (C12H27ClSn): Another organotin compound with similar applications but different chemical properties.
Triphenyltin hydroxide (C18H15OSn): Used in agriculture as a fungicide.
Tetraphenyltin (C24H20Sn): Used in organic synthesis and as a precursor for other organotin compounds.
Uniqueness
Octyl(triphenyl)stannane is unique due to its specific combination of an octyl group and three phenyl groups attached to the tin atom. This structure imparts distinct chemical properties, making it suitable for specialized applications in organic synthesis and industrial processes.
特性
分子式 |
C26H32Sn |
|---|---|
分子量 |
463.2 g/mol |
IUPAC名 |
octyl(triphenyl)stannane |
InChI |
InChI=1S/C8H17.3C6H5.Sn/c1-3-5-7-8-6-4-2;3*1-2-4-6-5-3-1;/h1,3-8H2,2H3;3*1-5H; |
InChIキー |
RMCGDGIGQJQINH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[7-[(3S)-3-aminopiperidin-1-yl]-3,5-dimethyl-2-oxoimidazo[4,5-b]pyridin-1-yl]methyl]benzonitrile;dihydrochloride](/img/structure/B11938526.png)
![3-amino-6-(furan-2-yl)-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11938537.png)
![5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11938539.png)







![1-Oxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B11938593.png)


